molecular formula C10H19N B097181 cis-Decahydro-1-methylquinoline CAS No. 16726-25-3

cis-Decahydro-1-methylquinoline

Cat. No.: B097181
CAS No.: 16726-25-3
M. Wt: 153.26 g/mol
InChI Key: AAARTTJTRNAYHQ-UHFFFAOYSA-N
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Description

cis-Decahydro-1-methylquinoline: is a chemical compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is a saturated derivative of quinoline, where the double bonds are hydrogenated, and a methyl group is attached to the first carbon atom in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Quinoline Derivatives:

      Starting Material: Quinoline or its derivatives.

      Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).

      Reaction Conditions: Hydrogen gas at high pressure (50-100 psi) and elevated temperature (50-100°C).

      Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., ethanol or acetic acid) and subjected to hydrogenation in the presence of the catalyst. The reaction mixture is stirred under hydrogen gas until complete hydrogenation is achieved, resulting in the formation of decahydroquinoline derivatives.

  • Methylation of Decahydroquinoline:

      Starting Material: Decahydroquinoline.

      Reagent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

      Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

      Reaction Conditions: Room temperature to 50°C.

      Procedure: Decahydroquinoline is treated with the methylating agent in the presence of a base. The reaction mixture is stirred until the methylation is complete, yielding cis-1-methyldecahydroquinoline.

Industrial Production Methods:

The industrial production of cis-1-methyldecahydroquinoline typically involves large-scale hydrogenation and methylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Acidic or neutral medium.

      Products: Oxidation of cis-1-methyldecahydroquinoline can lead to the formation of quinoline derivatives with various functional groups, such as ketones or carboxylic acids.

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

      Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran).

      Products: Reduction reactions can further hydrogenate any remaining unsaturated bonds or reduce functional groups to simpler forms.

  • Substitution:

      Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

      Conditions: Varies depending on the reagent and desired product.

      Products: Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: cis-Decahydro-1-methylquinoline is used as a building block in organic synthesis

Biology: In biological research, cis-1-methyldecahydroquinoline derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to investigate biochemical pathways and develop new therapeutic agents.

Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They are explored for their potential to treat various diseases, including infections, cancer, and neurological disorders.

Industry: In the industrial sector, cis-1-methyldecahydroquinoline is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of cis-1-methyldecahydroquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

    Decahydroquinoline: A fully hydrogenated derivative of quinoline without the methyl group.

    Quinoline: The parent compound with a double-ring structure and aromatic properties.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with some double bonds remaining.

Uniqueness: cis-Decahydro-1-methylquinoline is unique due to its fully saturated ring system and the presence of a methyl group at the first carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARTTJTRNAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937302
Record name 1-Methyldecahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16726-25-3
Record name cis-Decahydro-1-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyldecahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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